

Application Note: Engineering TIBA-Functionalized Nanoparticles for CT Imaging

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Compound of Interest

Compound Name: 2,4,6-Triiodobenzoic acid

CAS No.: 2012-31-9

Cat. No.: B3028406

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Executive Summary & Scientific Rationale

Iodinated small molecules are the clinical gold standard for Computed Tomography (CT) contrast.[1] However, free small molecules (like iohexol or iodixanol) suffer from rapid renal clearance (<10 mins), necessitating high injection volumes and limiting blood-pool residence time.

2,4,6-Triiodobenzoic acid (TIBA) serves as an ideal building block for next-generation contrast agents due to its high iodine content (~81% by weight) and the presence of a reactive carboxylic acid moiety (-COOH), which facilitates covalent conjugation to nanocarriers.

Why Nanoparticles?

- **Extended Circulation:** Nanoparticles (20–100 nm) evade rapid renal filtration.
- **EPR Effect:** Passive accumulation in tumor tissues via the Enhanced Permeability and Retention effect.
- **Reduced Toxicity:** Encapsulation or conjugation minimizes free iodine interaction with tissues, reducing the risk of Contrast-Induced Nephropathy (CIN).

Material Selection & Pre-Formulation Strategy

Success depends on selecting the correct "Route" of incorporation. We present two validated methodologies: Covalent Conjugation (High Stability) and Physical Encapsulation (Simpler, Lower Payload).

Table 1: Comparative Formulation Strategies

Feature	Route A: Covalent Conjugation	Route B: Physical Encapsulation
Carrier System	Amphiphilic Block Copolymers (e.g., mPEG-PLL) or Dendrimers (PAMAM)	Biodegradable Polymers (e.g., PLGA, PLA)
Mechanism	Amide bond formation between TIBA (-COOH) and Polymer (-NH ₂)	Hydrophobic entrapment of TIBA within polymer matrix
Iodine Loading	High (Fixed stoichiometry, ~15–25% wt)	Variable (5–15% wt, batch-dependent)
Stability	Excellent (Chemical bond prevents leaching)	Moderate (Burst release possible)
Primary Reagents	EDC, NHS, DMSO, Dialysis Membranes	PLGA, PVA, Dichloromethane (DCM), Sonicator

Experimental Protocols

Protocol A: Synthesis of TIBA-Conjugated Polymeric Micelles

Target: Creation of a self-assembling amphiphilic polymer (mPEG-PLL-TIBA).

Reagents:

- Methoxy-PEG-Poly(L-lysine) (mPEG-PLL) block copolymer (MW ~12 kDa).
- 2,4,6-Triiodobenzoic acid (TIBA).**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- N-Hydroxysuccinimide (NHS).
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology:

- Activation of TIBA:
 - Dissolve TIBA (1.2 molar equivalent relative to lysine amines) in anhydrous DMSO.
 - Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.
 - Stir at room temperature (RT) for 30 minutes under nitrogen atmosphere to form the active NHS-ester (TIBA-NHS).
- Conjugation:
 - Dissolve mPEG-PLL copolymer in DMSO.
 - Add the activated TIBA-NHS solution dropwise to the polymer solution.
 - Add Triethylamine (TEA) to adjust pH to ~8.0 (catalytic base).
 - Reaction: Stir for 24 hours at RT in the dark. Note: The reaction forms a stable amide linkage between TIBA and the ϵ -amino groups of lysine.
- Purification (Critical):
 - Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).
 - Dialyze against DMSO for 24 hours (to remove unreacted TIBA), then against gradient DMSO:Water (50:50, 25:75), and finally against pure deionized water for 48 hours.
 - Checkpoint: Absence of yellow color in dialysate indicates removal of free iodine species.
- Micelle Formation:
 - Lyophilize the purified product to obtain a white/off-white powder.

- Re-disperse the powder in PBS (pH 7.4) and sonicate for 5 minutes. The amphiphilic polymer will self-assemble into micelles with a TIBA-rich hydrophobic core.

Protocol B: PLGA Encapsulation (Single Emulsion)

Target: Trapping TIBA inside a biodegradable matrix.

Step-by-Step Methodology:

- Organic Phase Preparation:
 - Dissolve 100 mg PLGA (50:50, MW 30-60k) and 20 mg TIBA in 3 mL of Dichloromethane (DCM). Ensure complete dissolution.
- Emulsification:
 - Add the organic phase dropwise into 10 mL of aqueous PVA solution (2% w/v) while vortexing.
 - Sonication: Probe sonicate (20 kHz, 40% amplitude) for 120 seconds on ice to form an Oil-in-Water (O/W) nano-emulsion.
- Solvent Evaporation:
 - Stir the emulsion magnetically at RT for 4 hours (or overnight) in a fume hood to evaporate DCM. The polymer precipitates, trapping the TIBA.
- Washing:
 - Centrifuge at 15,000 rpm for 20 minutes. Discard supernatant (free TIBA).
 - Wash pellet 3x with ultrapure water.
 - Resuspend in water or lyophilize for storage.

Characterization & Validation

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validation.

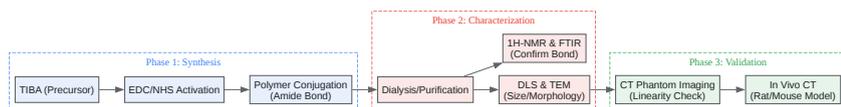


Figure 1: End-to-end workflow for developing TIBA-based nanocontrast agents.

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Quality Control Metrics

- Iodine Content Analysis (ICP-MS):
 - Digest nanoparticles in Aqua Regia.
 - Measure Iodine concentration via Inductively Coupled Plasma Mass Spectrometry.
 - Target: >15% wt/wt iodine for effective contrast.[2]
- In Vitro CT Phantom Imaging:
 - Prepare serial dilutions of the NP solution (0, 5, 10, 20, 50 mg I/mL) in Eppendorf tubes.
 - Scan using a clinical CT scanner (120 kVp, 200 mAs).
 - Analysis: Plot Hounsfield Units (HU) vs. Iodine Concentration (mg/mL).
 - Success Criterion: Linearity () and attenuation coefficient comparable to commercial agents (~25-30 HU per mg I/mL).

Expert Troubleshooting & Tips

Issue	Probable Cause	Corrective Action
Low Iodine Loading	Incomplete activation of TIBA; Hydrolysis of NHS-ester.	Use anhydrous DMSO; Increase EDC/NHS ratio; Ensure pH is ~8.0 during conjugation.
Particle Aggregation	Hydrophobic core exposure; Insufficient PEG density.	Increase the PEG:Polymer ratio; Filter through 0.45 μm filter before use; Store lyophilized with cryoprotectant (Sucrose).
High Toxicity	Free TIBA leaching; Residual solvent.	Extend dialysis time; Verify purity via HPLC before biological use.
Weak CT Signal	Concentration too low; Low kVp setting.	Concentrate NPs using centrifugal filtration (Amicon); Scan at optimal energy (80–120 kVp) where Iodine K-edge (33 keV) absorption is maximized.

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